(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Description
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a fluorinated derivative of 1,3-dioxane, featuring a methanol group and two methyl substituents at positions 2 and 2 of the six-membered ring. The fluorine atom at position 5 introduces electronegativity, influencing the compound’s polarity, stability, and reactivity. This compound is likely synthesized via cyclization reactions involving fluorinated precursors, analogous to methods used for non-fluorinated dioxane derivatives (e.g., acid-catalyzed condensation of diols with ketones or aldehydes) .
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKRJTKMGKMTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the substitution of a hydrogen atom with a fluorine atom. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in the formation of (5-Fluoro-2,2-dimethyl-1,3-dioxane).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)formaldehyde or (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: Formation of (5-Fluoro-2,2-dimethyl-1,3-dioxane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:
- Substitution Reactions : The fluorine atom can be substituted with other functional groups, leading to diverse derivatives that can be used in further synthetic pathways.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes or carboxylic acids |
| Reduction | LiAlH4 | (5-Fluoro-2,2-dimethyl-1,3-dioxane) |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on biological pathways:
- Mechanism of Action : The compound may interact with specific enzymes or receptors due to the presence of the fluorine atom and hydroxymethyl group. This interaction could lead to inhibition or activation of certain biological processes.
Medicinal Chemistry
The compound is being investigated for its therapeutic properties:
- Drug Development : As a precursor for drug synthesis, it may contribute to the development of new pharmaceuticals targeting various diseases. Its unique chemical properties could enhance drug efficacy and specificity.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals:
- Material Science : Its stability and reactivity make it suitable for creating materials with specific properties required in various applications.
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound involved using fluorinating agents under controlled conditions. The resulting compound was characterized through various spectroscopic methods to confirm its structure and purity.
In a high-throughput screening study involving over 900 compounds, this compound was evaluated for its potential as a substrate for oxidoreductase enzymes. The results indicated promising activity at specific concentrations and pH levels, suggesting potential applications in enzymatic processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine vs. Amino Substituents: The fluorine atom in this compound enhances electronegativity and stability compared to the amino group in its analog. This increases resistance to oxidation and hydrolysis, making the fluorinated compound more suitable for harsh reaction conditions .
- Ethyl vs.
- Triazine Core in Dioxadet : The 1,3,5-triazine moiety in dioxadet confers DNA alkylation properties, enabling anticancer activity, unlike the purely dioxane-based compounds .
Spectroscopic and Physical Properties
- NMR Analysis: Fluorine-containing analogs show distinct ¹⁹F NMR signals (e.g., δ -162.9 ppm in related compounds), reflecting the electronic environment of the fluorine atom . Non-fluorinated analogs lack this feature, simplifying their spectra.
- Solubility: The amino-substituted derivative (C₇H₁₅NO₃) exhibits higher water solubility due to its basic NH₂ group, whereas the fluorinated compound’s solubility is likely lower but tunable via pH adjustments .
Biological Activity
Overview
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H13FO3. Its structure features a dioxane ring with a fluorine atom and a hydroxymethyl group, which may influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and its interactions with various biological targets.
- Molecular Formula: C7H13FO3
- Molecular Weight: 164.18 g/mol
- CAS Number: 133384-80-2
- IUPAC Name: this compound
The biological activity of this compound is hypothesized to stem from its interactions with specific enzymes and receptors. The incorporation of fluorine is known to enhance the stability and reactivity of organic compounds, potentially leading to increased binding affinity to biological targets. The hydroxymethyl group may also play a critical role in modulating these interactions.
Biological Activity Studies
Recent studies have explored the biological effects of this compound, particularly its potential antileishmanial activity. The following table summarizes key findings from research on similar dioxane derivatives:
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 1,2-Dioxane Derivative A | 10 | 100 | 10 |
| 1,2-Dioxane Derivative B | 15 | 150 | 10 |
Notes:
- IC50 represents the concentration required to inhibit 50% of the target organism's growth.
- CC50 is the concentration that causes 50% cytotoxicity in Vero cells.
- The Selectivity Index (SI) is calculated as , indicating the therapeutic window.
Case Studies
In a study examining various dioxane derivatives for antileishmanial activity against Leishmania donovani, compounds were tested for their ability to inhibit parasite growth while assessing cytotoxicity against host cells. Results indicated that modifications in the dioxane structure could significantly impact both efficacy and safety profiles.
Study Highlights:
- Compound Synthesis: Dioxane derivatives were synthesized and characterized to confirm their structures.
- In Vitro Testing: These compounds were evaluated for their growth inhibition capabilities on promastigotes and amastigotes.
- Reactive Oxygen Species (ROS) Production: Some derivatives induced ROS production in treated cells, suggesting a potential mechanism for their antileishmanial effects.
Q & A
Q. Methodological Note :
- Experimental Design : Use a randomized matrix design (e.g., via Statgraphics) to optimize variables like temperature, catalyst concentration, and solvent polarity .
- Contradiction Alert : While 6-membered dioxanes (e.g., DMDO) are thermodynamically disfavored due to axial methyl group strain, fluorination at C5 may stabilize the chair conformation via electronic effects, enabling selective synthesis .
How can structural contradictions in X-ray diffraction (XRD) data for this compound be resolved during refinement?
Advanced Research Question
XRD analysis may reveal discrepancies in fluorine atom positioning due to its high electron density and potential disorder. Use the SHELX suite (e.g., SHELXL) for refinement:
Q. Experimental Validation :
- Compare NMR chemical shifts in different solvents (e.g., DMSO vs. CDCl) to assess solvation effects on fluorine’s electronic environment .
- Perform DFT calculations (e.g., Gaussian) to model fluorine’s impact on transition states during ring-opening reactions .
How can chromatographic methods be optimized for purifying this compound?
Basic Research Question
Purification challenges arise from polar by-products (e.g., diols) and residual catalysts.
- Normal-Phase Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc). The compound’s moderate polarity elutes after non-polar impurities .
- HPLC : Employ a C18 column with methanol-water (70:30) for high-purity isolation. Fluorine’s hydrophobicity increases retention time .
Contradiction Alert : Avoid aqueous workup if the compound is moisture-sensitive. Use anhydrous NaSO for drying instead of MgSO, which may complex with fluorine .
What are the applications of this compound in drug delivery or coordination chemistry?
Advanced Research Question
- Drug Delivery : The dioxane ring acts as a hydrolytically stable prodrug carrier. Fluorine enhances lipophilicity, improving blood-brain barrier penetration .
- Coordination Chemistry : Fluorine’s lone pairs enable weak interactions with metal centers (e.g., Ru(II) or Pt(II)), as seen in 5-FU derivatives .
Case Study :
Incorporate the compound into Ru(II)-arene complexes via ligand substitution reactions. Monitor stability in methanol/ether recrystallization to avoid ring-opening .
How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- DFT/MD Simulations : Use Gaussian or ORCA to model the transition state of SN2 reactions at C5. Fluorine’s electronegativity lowers the energy barrier for nucleophilic attack at adjacent carbons .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity’s impact on fluorine’s leaving-group ability .
Validation : Compare computed NMR shifts with experimental data to confirm accuracy (RMSD < 2 ppm).
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- and NMR : Assign methyl groups (δ 1.2–1.4 ppm) and the fluorinated C5-methanol (δ 3.5–4.0 ppm). Use DEPT-135 to distinguish CH from CH .
- NMR : A singlet near δ -120 ppm confirms fluorine’s equatorial position .
- IR Spectroscopy : Look for O-H stretches (~3450 cm) and C-F vibrations (~1100 cm) .
Advanced Research Question
- Acidic Conditions : The dioxane ring undergoes hydrolysis to form glycerol and fluorinated ketones. Kinetics depend on H concentration; monitor via NMR in DO/DCl .
- Basic Conditions : Fluorine’s electron-withdrawing effect accelerates base-induced ring-opening. Use aprotic solvents (e.g., THF) to stabilize the compound .
Application Note : In catalysis, the compound’s stability in methanol makes it suitable for Ru(II)-mediated reactions, but avoid strongly basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
